molecular formula C20H16O5 B1250690 (3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

Cat. No. B1250690
M. Wt: 336.3 g/mol
InChI Key: MUNUJAJWLPOQBH-LZVRBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione is a natural product found in Streptomyces with data available.

Scientific Research Applications

Cytotoxic Activities

One significant application of anthracene derivatives is in exploring their cytotoxic activities. A study by Zhang et al. (2011) isolated a new anthracene derivative from marine Streptomyces sp. W007, which demonstrated cytotoxicity against the human lung adenocarcinoma cell line A549 (Zhang et al., 2011).

Fluorescence-labeled Nanoparticles

Anthracene derivatives have applications in the development of fluorescence-labeled hydrophilic nanoparticles. A study by Wang et al. (2014) prepared styrenic copolymers with fluorescent anthracene and crosslinkable groups, which exhibited excellent fluorescence performance (Wang et al., 2014).

Electronic Coupling and Chemical Synthesis

Research by Lambert et al. (2005) explored electronic interactions in organic mixed-valence systems with anthracene, contributing to the understanding of electronic communication in chemical systems (Lambert et al., 2005). Additionally, anthracene derivatives are used in the synthesis of complex organic compounds, as demonstrated by Kendall and Shechter (2001) in their study on anthryldicarbenic systems (Kendall & Shechter, 2001).

Metabolite Analysis and Anticancer Research

The marine fungus Eurotium repens produces metabolites including anthracene derivatives, as reported by Smetanina et al. (2007), highlighting their potential in natural product chemistry and anticancer research (Smetanina et al., 2007).

Mutagenicity and Tumorigenicity Studies

Research into the mutagenicity and tumorigenicity of anthracene derivatives has been conducted, with Chang et al. (2013) examining enantiopure bay-region diol epoxides of dibenz[a,h]anthracene, relevant for understanding carcinogenic mechanisms (Chang et al., 2013).

properties

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C20H16O5/c1-9-8-13(21)15-11(18(9)22)6-7-12-17(15)20(24)10-4-3-5-14(25-2)16(10)19(12)23/h3-7,9,18,22H,8H2,1-2H3/t9-,18+/m1/s1

InChI Key

MUNUJAJWLPOQBH-LZVRBXCZSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C2=C([C@H]1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC

Canonical SMILES

CC1CC(=O)C2=C(C1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC

synonyms

fujianmycin B
ribiginone A(2)
rubiginone A2
SNA 8073-A
SNA 8073-B
SNA-8073-A
SNA-8073-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Reactant of Route 2
(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Reactant of Route 3
Reactant of Route 3
(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Reactant of Route 4
Reactant of Route 4
(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Reactant of Route 5
Reactant of Route 5
(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Reactant of Route 6
(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

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